

refining Anle138b-F105 treatment protocols to minimize side effects

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Compound of Interest

Compound Name: Anle138b-F105

Cat. No.: B15607771

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Technical Support Center: Anle138b and its F105 Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Anle138b and its F105 variant in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine your treatment strategies and minimize potential side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and its primary mechanism of action?

Anle138b is an orally bioavailable small molecule that functions as an oligomer modulator. Its primary mechanism involves inhibiting the formation of pathological protein aggregates, such as alpha-synuclein and prion proteins, which are implicated in neurodegenerative diseases.^[1] It is thought to bind to a common structural feature of these toxic oligomers, thereby preventing their assembly into larger, harmful species.^[1]

Q2: What is **Anle138b-F105**?

Anle138b-F105 is a derivative of Anle138b that has been developed for use in the AUTOTAC (autophagy-targeting chimera) chemical platform.^{[2][3]} In this system, Anle138b acts as a

target-binding ligand for protein aggregates, while the "F105" component is part of the linker that recruits the cellular autophagy machinery to clear these aggregates. This specialized application is focused on targeted protein degradation.[2][4]

Q3: What are the known side effects of Anle138b in preclinical and clinical studies?

Preclinical studies in various animal models have consistently shown that Anle138b has no detectable toxicity at therapeutic doses.[1][5][6][7] Phase 1a and 1b clinical trials in healthy volunteers and Parkinson's disease patients have demonstrated that Anle138b is safe and well-tolerated.[8][9][10][11] The observed adverse events were mostly mild and resolved on their own.[8][9] No severe, compound-related side effects that would necessitate stopping the trial have been reported.[12]

Q4: How does food intake affect the administration of Anle138b?

Phase 1 clinical trials have investigated the effect of food on the pharmacokinetics of Anle138b.[8][13] One study noted that the uptake of the substance was not significantly altered by consuming food at the same time.[11] This suggests that Anle138b can likely be administered without strict fasting protocols, which can be a significant advantage in long-term studies.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro and in vivo experiments with Anle138b.

Issue	Potential Cause	Recommended Solution
Precipitation of Anle138b in cell culture media	Anle138b has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.	<ul style="list-style-type: none">- Ensure the final DMSO concentration in your cell culture medium is sufficient to keep Anle138b dissolved. However, be mindful of potential DMSO toxicity to your cells.- Prepare fresh dilutions of Anle138b from a concentrated stock solution for each experiment.- When diluting, add the Anle138b stock solution to the medium dropwise while gently agitating to promote mixing.[14]
Inconsistent results between experiments	Variability in compound preparation, cell seeding density, or treatment duration.	<ul style="list-style-type: none">- Standardize your protocol for preparing and diluting Anle138b.- Ensure consistent cell seeding densities and treatment times across all experiments.- Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[14]
Higher than expected cytotoxicity in cell culture	The concentration of Anle138b may be too high for your specific cell line, or the vehicle (e.g., DMSO) concentration may be toxic.	<ul style="list-style-type: none">- Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line.- Always include a vehicle control (media with the same final concentration of DMSO) to differentiate between compound- and solvent-induced effects.[14]

Reduced or no effect of Anle138b in animal models	Improper formulation or administration leading to poor bioavailability. Degradation of the compound.	<ul style="list-style-type: none">- For oral administration in rodents, ensure thorough mixing of Anle138b with the vehicle (e.g., peanut butter or formulated food pellets).[5][15]- When using oral gavage, prepare a stable and homogenous suspension.[16] - Store Anle138b stock solutions and formulations protected from light and at the recommended temperature (-20°C or -80°C) to prevent degradation.[14][17]
Signs of distress in animals after oral gavage	Improper technique causing esophageal irritation or accidental administration into the trachea.	<ul style="list-style-type: none">- Ensure proper training in oral gavage techniques. - Use appropriately sized and flexible feeding tubes. - Do not force the tube if resistance is met. [16]

Quantitative Data Summary

The following tables summarize key data from preclinical and clinical studies of Anle138b.

Table 1: Anle138b Dosing and Administration in Preclinical Models

Animal Model	Dose	Administration Route & Vehicle	Key Findings	Reference
Mouse model of prion disease	1 mg/day	Oral (mixed with DMSO and peanut butter)	Reduced PrPSc accumulation	[5]
Mouse model of prion disease	5 mg/day	Oral (mixed with DMSO and peanut butter)	Prolonged survival	[5]
Transgenic alpha-synuclein mouse model	2-10 mg/day (dose escalation)	Oral (mixed with DMSO and peanut butter)	Improved motor performance and survival	[5]
PLP-haSyn mouse model of MSA	0.6 g/kg and 2 g/kg of food	Oral (formulated in food pellets)	Reversal of motor deficits, reduction of glial cytoplasmic inclusions, and preservation of dopaminergic neurons.	[15][16]

Table 2: Safety and Tolerability of Anle138b in Phase 1 Clinical Trials

Study Population	Dose Range	Key Observations	Reference
Healthy Volunteers (NCT04208152)	50 mg to 300 mg per day	Excellent safety and tolerability; adverse events were mostly mild and resolved without intervention.	[8][9][11][18]
Parkinson's Disease Patients (NCT04685265)	150-300 mg/day	Safe and well-tolerated; no compound-related severe adverse events.	[12]

Experimental Protocols

Protocol 1: Preparation of Anle138b Stock Solution for In Vitro Experiments

Materials:

- Anle138b powder
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Allow the Anle138b vial to reach room temperature before opening.
- Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
- Add the calculated volume of DMSO to the Anle138b powder.
- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.[\[14\]](#)

Protocol 2: Oral Administration of Anle138b in Mice via Medicated Food Pellets

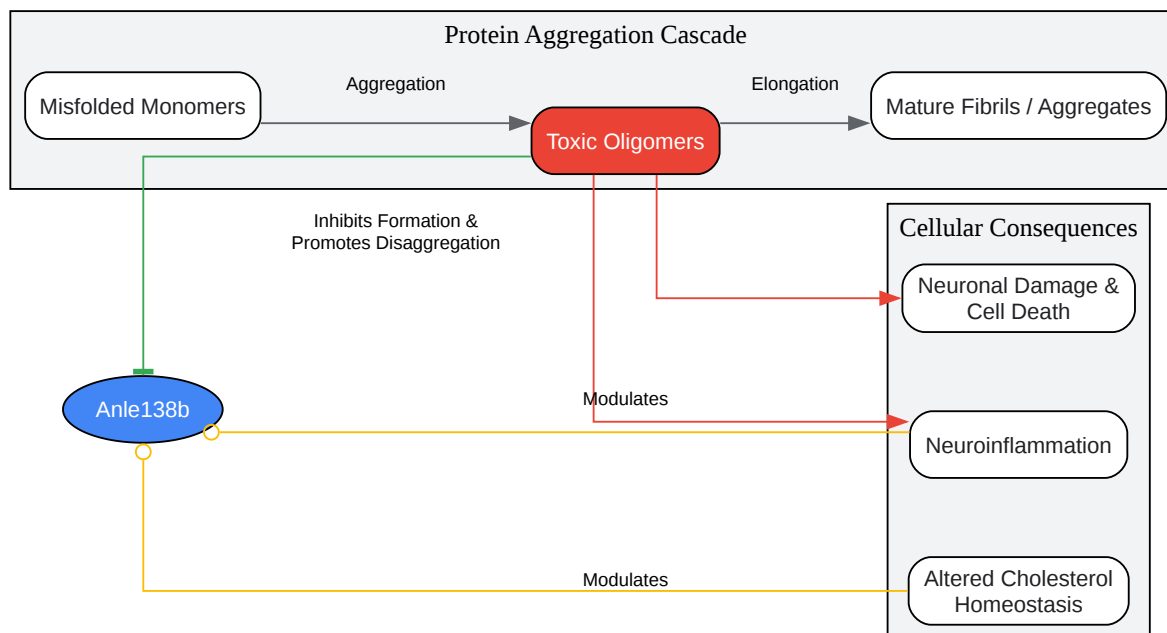
Materials:

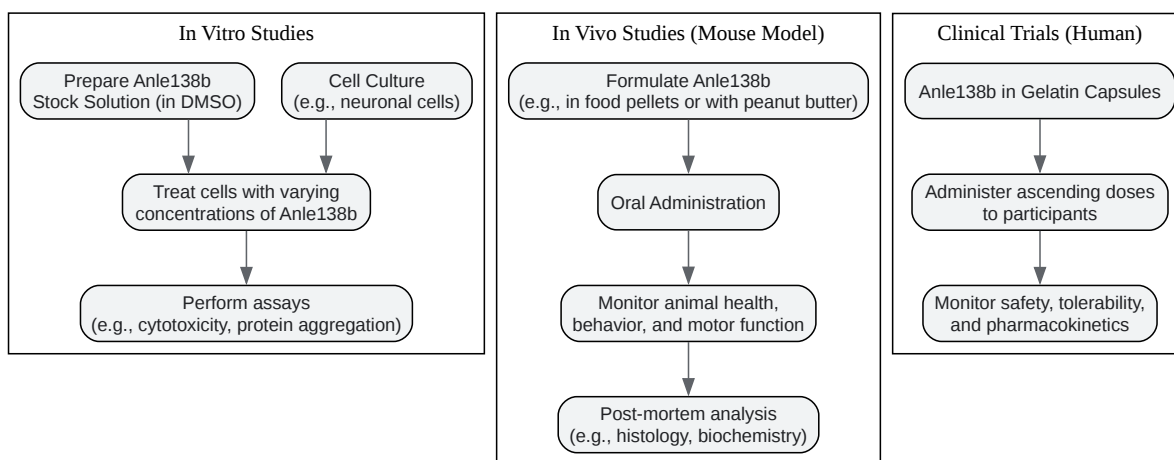
- Anle138b powder
- Powdered mouse chow
- Pellet press

Procedure:

- Calculate the amount of Anle138b required to achieve the target dose (e.g., 2 g/kg of food).
- Thoroughly mix the Anle138b powder with the powdered chow.
- Use a pellet press to create uniform food pellets.
- Provide the medicated pellets as the sole food source for the duration of the study.[\[15\]](#)[\[19\]](#)

Signaling Pathways and Experimental Workflows





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